molecular formula C₆H₁₄O₁₁P₂ B1140010 2,5-Anhydroglucitol-1,6-Biphosphate CAS No. 4429-47-4

2,5-Anhydroglucitol-1,6-Biphosphate

Cat. No. B1140010
CAS RN: 4429-47-4
M. Wt: 324.12
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2,5-Anhydroglucitol-1,6-Biphosphate and related compounds often involves complex biochemical procedures. For instance, a notable synthesis pathway involves the H- nucleophilic attack of neokestose-1,6-di-phosphate from commercial banana fruit, leading to the formation of this compound. The process utilizes NaBH4 in NH4OH for the conversion, highlighting a novel approach to synthesizing structurally analogous inhibitors of fructose-1,6 bisphosphate aldolase from readily available resources like banana fruit (Christus & Madson, 2021).

Molecular Structure Analysis

The molecular structure of 2,5-Anhydroglucitol-1,6-Biphosphate is closely related to the alpha and beta anomers of D-fructofuranose and its phosphate derivatives. These relationships are crucial for understanding the compound's biological roles, especially considering its synthetic pathways from D-mannose or D-glucose and the control over stereochemistry during synthesis (Persky & Albeck, 2000).

Chemical Reactions and Properties

This compound's interaction with metabolic enzymes significantly influences glycolysis and ethanol production, as seen in studies involving Saccharomyces cerevisiae and Escherichia coli. It acts as a nonmetabolizable analog of fructose-1,6-bisphosphate, indicating its potential to modulate key biochemical pathways (Nghiem & Cofer, 2007).

Scientific Research Applications

  • Synthesis and Labeling for Biochemical Studies : 2,5-Anhydroglucitol and its derivatives, including 2,5-anhydromannitol-1,6-bisphosphate, have been synthesized for biochemical studies. These compounds are used as cyclic analogues of D-fructofuranose and its phosphate derivatives. The synthesis emphasizes selective deuterium labeling, useful for biochemical research (Persky & Albeck, 2000).

  • Effects on Glycolysis and Ethanol Production : In studies involving Saccharomyces cerevisiae and Escherichia coli, 2,5-anhydromannitol-1,6-bisphosphate, a structural analogue of β-d-fructose, was shown to inhibit glycolysis and ethanol production at high concentrations. This compound is not metabolizable and accumulates inside cells, influencing glycolysis regulation (Nghiem & Cofer, 2007).

  • Potential for Cancer Treatment : A study highlighted the preparation of a derivative of 2,5-anhydroglucitol-1,6-bisphosphate from banana fruit, which might act as an inhibitor of fructose-1,6 bisphosphate aldolase. This could have implications for treating rapidly growing cancer cells, particularly for low-income individuals (Christus & Madson, 2021).

  • Inhibition of Hepatic Enzymes : In hepatocytes, compounds like 2,5-anhydromannitol-1,6-bisphosphate can influence the activity of various enzymes involved in carbohydrate metabolism. For instance, it can inhibit fructose 1,6-bisphosphatase and activate pyruvate kinase (Riquelme et al., 1984).

  • Studies on Fructose 2,6-bisphosphate : Research on fructose 2,6-bisphosphate, a related compound, shows its role as a potent stimulator of phosphofructokinase and an inhibitor of fructose 1,6-bisphosphatase in various organisms. This compound is a key intracellular signal indicating the abundance of glucose (Hers, 1982).

  • Crystallographic Studies for Enzyme Mechanisms : Crystallographic studies using 2,5-anhydro-D-glucitol-1,6-bisphosphate have provided insights into the catalytic mechanism of enzymes like fructose-1,6-bisphosphatase, helping understand enzyme-substrate interactions (Zhang et al., 1993).

Safety And Hazards

Specific safety and hazard information for 2,5-Anhydroglucitol-1,6-Biphosphate is not available. However, any potential interactions or adverse effects should be interpreted with the help of a healthcare provider1.


Future Directions

The future directions of research on 2,5-Anhydroglucitol-1,6-Biphosphate are not clear from the available information. However, given its interactions with human enzymes, it may have potential applications in biomedical research1.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to scientific literature or consult with a subject matter expert.


properties

IUPAC Name

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O11P2/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMBXSQDFPTODV-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)COP(=O)(O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](O1)COP(=O)(O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Anhydroglucitol-1,6-Biphosphate

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